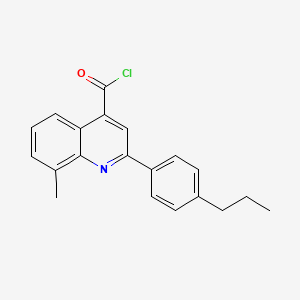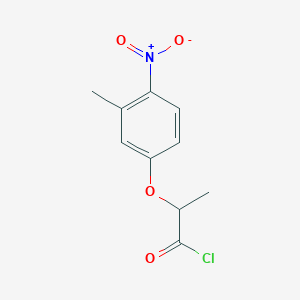
2-(1,1-Difluoroethyl)-1,4-dimethylbenzene
Vue d'ensemble
Description
2-(1,1-Difluoroethyl)-1,4-dimethylbenzene, also known as 1,1-difluoro-2,4-dimethylbenzene, is a chemical compound that is used in a variety of laboratory experiments. It is a colorless liquid with a sweet odor and a boiling point of 122°C. It is most commonly used as a solvent in organic synthesis and as a reagent in various types of reactions. It can also be used as a catalyst in certain reactions, such as the reaction between nitrobenzene and acetic acid. The purpose of
Applications De Recherche Scientifique
Applications in Environmental and Material Science
Novel Brominated Flame Retardants : A review on the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food highlights the need for further research on their occurrence, environmental fate, and toxicity. High concentrations of certain NBFRs in indoor environments suggest a significant application in consumer products but also raise concerns about potential environmental and health impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Microbial Degradation of Polyfluoroalkyl Chemicals : Research into the microbial degradation pathways of polyfluoroalkyl chemicals in the environment sheds light on the biodegradability and environmental fate of these persistent compounds, highlighting the importance of understanding their long-term ecological impacts (Liu & Mejia Avendaño, 2013).
Advances in Fluoroalkylation Reactions
- Fluoroalkylation in Aqueous Media : A review focusing on the development of fluoroalkylation reactions in aqueous media emphasizes the significance of environmentally friendly methods for incorporating fluorinated groups into target molecules, which is relevant for pharmaceuticals, agrochemicals, and functional materials (Song et al., 2018).
Fluorinated Compounds in Health and Environmental Safety
- Health Risks of Novel Fluorinated Alternatives : Investigation into the environmental occurrence, fate, and effects of alternative per- and polyfluoroalkyl substances (PFASs) reveals that these novel fluorinated alternatives may possess comparable or more severe potential toxicity than legacy PFASs, underscoring the need for comprehensive toxicological studies (Wang et al., 2019).
Synthetic Chemistry and Methodologies
- Practical Synthesis of Fluorinated Compounds : The development of practical synthesis methods for fluorinated compounds like 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals, illustrates the ongoing efforts to refine and improve the synthesis of fluorinated molecules for various industrial applications (Qiu et al., 2009).
Propriétés
IUPAC Name |
2-(1,1-difluoroethyl)-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2/c1-7-4-5-8(2)9(6-7)10(3,11)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGXOZCLCILWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Difluoroethyl)-1,4-dimethylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453422.png)
![4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453423.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1453424.png)